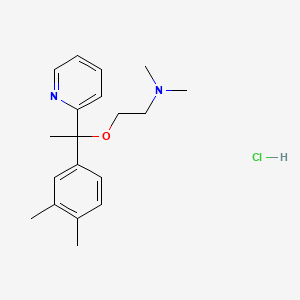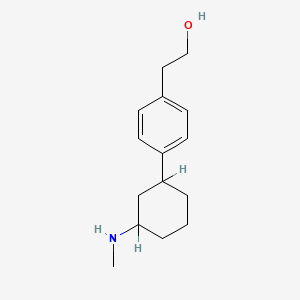
2-Hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)cyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)cyclopent-2-en-1-one is an organic compound with a complex structure that includes both cyclopentene and phenolic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)cyclopent-2-en-1-one typically involves the reaction of cyclopentenone with 2-hydroxy-4,6-dimethoxyphenyl derivatives under specific conditions. The reaction often requires the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can help in achieving consistent quality and higher production rates.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)cyclopent-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclopentanol derivatives.
Applications De Recherche Scientifique
2-Hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)cyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure makes it a candidate for studying antioxidant properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)cyclopent-2-en-1-one involves its interaction with various molecular targets. The phenolic hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules. The compound may also undergo metabolic transformations that enhance its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-4,6-dimethoxyacetophenone: Shares similar phenolic and methoxy groups but lacks the cyclopentene structure.
3,4-Dimethoxyphenethylamine: Contains methoxy groups but has a different core structure.
Uniqueness
2-Hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)cyclopent-2-en-1-one is unique due to its combination of cyclopentene and phenolic structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
79316-64-6 |
|---|---|
Formule moléculaire |
C13H14O5 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
2-hydroxy-3-(2-hydroxy-4,6-dimethoxyphenyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C13H14O5/c1-17-7-5-10(15)12(11(6-7)18-2)8-3-4-9(14)13(8)16/h5-6,15-16H,3-4H2,1-2H3 |
Clé InChI |
FOWLGWOZRGRYQX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)C2=C(C(=O)CC2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14450683.png)
![1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14450690.png)


![[Nitroso(3-phenylpropyl)amino]acetic acid](/img/structure/B14450708.png)








